molecular formula C15H12N4O4S B2605982 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide CAS No. 1797160-57-6

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2605982
CAS No.: 1797160-57-6
M. Wt: 344.35
InChI Key: NSUMDCMNOSWLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure, integrating an isoxazole-carboxamide head group linked to a bicyclic thiazolo[5,4-c]azepin scaffold. The presence of the fused thiazole and azepin ring system is a key structural motif found in compounds investigated for their activity against central nervous system (CNS) targets. Specifically, research on closely related 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin analogues has indicated potential interactions with kinase signaling pathways, such as with the serine/threonine-protein kinase Chk1, which is a critical target in oncology research for its role in DNA damage response and cell cycle regulation . Furthermore, structural analogues based on the tetrahydro-4H-azepin core, such as those in the isoxazolo[4,5-d]azepin family, have been characterized as potent and selective agonists for 5-HT2A and 5-HT2C serotonin receptors, demonstrating pro-cognitive properties in preclinical models . This suggests potential research applications for this hybrid compound in neuroscience. The compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers can leverage this high-purity chemical as a key intermediate or a pharmacological tool compound to explore new therapeutic avenues, primarily in the fields of oncology and neuropharmacology.

Properties

IUPAC Name

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-13(9-7-11(23-19-9)10-4-2-6-22-10)18-15-17-8-3-1-5-16-14(21)12(8)24-15/h2,4,6-7H,1,3,5H2,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUMDCMNOSWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the thiazoloazepine core. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure could provide a novel mechanism of action.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites that may not be accessible to other molecules, potentially leading to novel biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound Isoxazole-3-carboxamide Furan-2-yl, thiazoloazepine Not explicitly detailed in evidence Kinase inhibition (inferred)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () Isoxazole-4-carboxamide Thiophene-2-yl, diethylaminophenyl Oxime cyclization, KCl/Oxone®-mediated steps Not specified
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazole-(4H)-3-yl)-sulfonyl)-N-acetamides () 1,2,4-Triazole-3-thione Furan-2-yl, sulfonyl-acetamide KOH-mediated condensation, ethanol reflux Antiexudative agents
6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide () Thieno-triazepine Methoxyphenyl, carboxamide Multi-step cyclization, ethanol recrystallization Not specified
Key Observations:

Heterocyclic Core Variations: The target compound’s isoxazole-carboxamide core differs from triazole () and thieno-triazepine () systems. The thiazoloazepine ring in the target compound is larger (7-membered) than the triazepine systems in , which may enhance conformational adaptability .

Substituent Effects :

  • The furan-2-yl group in the target compound (vs. thiophene in ) introduces oxygen instead of sulfur, reducing electron density and altering hydrophobic interactions. This substitution is critical in modulating solubility and metabolic stability .
  • Carboxamide positioning (C3 in the target vs. C4 in ) may influence hydrogen-bonding patterns with target proteins.

Purification often involves silica chromatography or recrystallization .

Pharmacological and Physicochemical Comparisons

  • Furan vs. Thiophene : Furan’s lower lipophilicity compared to thiophene () may reduce membrane permeability but improve aqueous solubility, a trade-off critical for oral bioavailability .
  • Thiazoloazepine vs. Triazepine : The thiazoloazepine’s larger ring size could enhance binding to flexible enzyme pockets (e.g., kinases) compared to smaller triazepine derivatives .
  • Isoxazole vs.

Biological Activity

5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining furan, thiazoloazepine, and isoxazole moieties, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,2-isoxazole-3-carboxamide. Its chemical formula is C15H12N4O4S. The presence of multiple functional groups enables diverse interactions with biological targets.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structural features allow it to occupy binding sites that may be inaccessible to other compounds, potentially leading to novel pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget BacteriaMIC (µg/mL)
Compound 6Staphylococcus aureus4
Compound 8Escherichia coli8
Compound 10Pseudomonas aeruginosa16

These results suggest that the compound may inhibit the growth of both standard and clinical bacterial strains effectively .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various human cancer cell lines have shown that some derivatives maintain low toxicity against normal cells while exhibiting significant activity against cancer cells. For example:

Cell LineIC50 (µM)
A549 (lung carcinoma)>100
HTB-140 (melanoma)>100
Caco-2 (colon adenocarcinoma)>100

These findings indicate a selective cytotoxic profile where the compound does not adversely affect normal cell viability .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the furan and thiazoloazepine moieties can significantly influence the biological activity of the compound. The presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial and cytotoxic effects. This information is crucial for the design of more potent derivatives.

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of furan-based compounds for their ability to inhibit bacterial growth. Among them, the compound demonstrated superior activity against multidrug-resistant strains compared to conventional antibiotics like ciprofloxacin .
  • Cytotoxic Evaluation : In vitro assays on cancer cell lines revealed that certain derivatives of this compound exhibited promising anticancer activity while being non-toxic to normal cells. This selectivity is vital for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide?

  • Answer : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Preparation of the thiazoloazepine core through cyclization of thiourea derivatives with α-bromo ketones under basic conditions .

  • Step 2 : Functionalization of the isoxazole ring by coupling 5-(furan-2-yl)isoxazole-3-carboxylic acid with the thiazoloazepine amine using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .

  • Critical parameters : Reaction temperature (reflux in ethanol), stoichiometric ratios (1:1 molar ratio of acid to amine), and purification via recrystallization (ethanol/water mixtures) .

    Key Reaction Conditions
    Solvent: Ethanol
    Catalyst: KOH (aqueous)
    Temperature: Reflux (~78°C)
    Yield: 60–76%

Q. How is the structural integrity of the compound verified post-synthesis?

  • Answer : A combination of spectroscopic and analytical techniques is used:

  • IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm, azepine methylene groups at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 400.12) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across different studies?

  • Answer : Contradictions may arise from variations in assay conditions or compound purity. To address this:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., identical cell lines, incubation times, and solvent controls).
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .
  • Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics or receptor binding assays) to isolate confounding factors .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Answer : SAR studies involve:

  • Derivatization : Synthesize analogs with modifications to the furan, isoxazole, or thiazoloazepine moieties (e.g., halogenation, alkylation) .

  • Bioactivity profiling : Test analogs in in vitro models (e.g., anti-inflammatory activity via COX-2 inhibition) and in vivo models (e.g., rat formalin-induced edema for anti-exudative effects) .

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase or kinases .

    Example Modifications Observed Impact on Activity
    Furan → ThiopheneReduced solubility, retained activity
    Isoxazole → PyrazoleEnhanced metabolic stability

Q. What experimental design principles should guide optimization of the compound’s pharmacokinetic properties?

  • Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Variables : Solubility enhancers (e.g., cyclodextrins), formulation pH, and particle size .
  • Response metrics : Bioavailability (AUC in rodent models), plasma half-life, and tissue distribution .
  • Statistical analysis : Use ANOVA and response surface modeling to identify critical factors .

Data Contradiction Analysis

Q. How should discrepancies in reported anti-exudative activity between in vitro and in vivo models be addressed?

  • Answer : Potential causes include:

  • Metabolic instability : Use LC-MS to identify metabolites and test their activity .
  • Model limitations : Cross-validate results in alternative models (e.g., carrageenan-induced paw edema vs. formalin-induced edema) .
  • Dose-response alignment : Ensure in vitro IC₅₀ values correlate with in vivo effective doses via pharmacokinetic modeling .

Methodological Tables

Characterization Data Values/Peaks Source
Melting Point180–182°C (ethanol/water)
¹H NMR (DMSO-d₆)δ 2.8–3.2 (m, 4H, azepine CH₂)
ESI-MS ([M+H]⁺)m/z 400.12 (calc. 400.10)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.